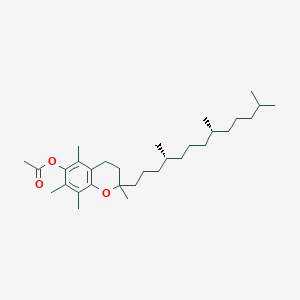

Vitamin E acetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C31H52O3 |

|---|---|

Molecular Weight |

472.7 g/mol |

IUPAC Name |

[2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] acetate |

InChI |

InChI=1S/C31H52O3/c1-21(2)13-10-14-22(3)15-11-16-23(4)17-12-19-31(9)20-18-28-26(7)29(33-27(8)32)24(5)25(6)30(28)34-31/h21-23H,10-20H2,1-9H3/t22-,23-,31?/m1/s1 |

InChI Key |

ZAKOWWREFLAJOT-ADUHFSDSSA-N |

Isomeric SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OC(=O)C)C |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C)C |

Synonyms |

3,4-Dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-ol Acetate, Tocopherol alpha Tocopherol alpha Tocopherol Acetate alpha Tocopherol Hemisuccinate alpha Tocopherol Succinate alpha Tocopheryl Calcium Succinate alpha-Tocopherol alpha-tocopherol acetate alpha-tocopherol hemisuccinate alpha-tocopherol succinate alpha-Tocopheryl Calcium Succinate d alpha Tocopherol d alpha Tocopheryl Acetate d-alpha Tocopherol d-alpha-Tocopheryl Acetate R,R,R-alpha-Tocopherol Tocopherol Acetate Tocopherol Succinate Tocopherol, d-alpha Tocopheryl Acetate vitamin E succinate |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Laboratory Synthesis of Alpha-Tocopheryl Acetate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the laboratory-scale chemical synthesis of alpha-tocopheryl acetate (B1210297), a stable form of Vitamin E. The document outlines common synthetic methodologies, provides detailed experimental protocols, and presents quantitative data in a structured format for easy comparison. Furthermore, it includes visualizations of the synthetic workflow and reaction mechanism to facilitate a deeper understanding of the process.

Introduction

Alpha-tocopheryl acetate is the ester of alpha-tocopherol (B171835) (Vitamin E) and acetic acid. The acetylation of the phenolic hydroxyl group on the chromanol ring of alpha-tocopherol enhances the molecule's stability, particularly against oxidation, while retaining its biological activity upon in-vivo hydrolysis.[1][2] This makes it a preferred form for use in pharmaceuticals, cosmetics, and nutritional supplements.[1][3] The synthesis of alpha-tocopheryl acetate is a common procedure in organic chemistry laboratories and is crucial for various research and development applications. This guide focuses on the prevalent method of direct esterification of alpha-tocopherol with acetic anhydride (B1165640).

Synthetic Methodologies

The primary method for synthesizing alpha-tocopheryl acetate in a laboratory setting is the esterification of alpha-tocopherol with acetic anhydride. This reaction is typically catalyzed by an acid or a base to enhance the reaction rate. Key variations in this methodology lie in the choice of catalyst and reaction conditions.

Commonly employed catalysts include:

-

Lewis Acids: Zinc chloride (ZnCl₂) is a frequently used Lewis acid catalyst.[3][4]

-

Organic Bases: Pyridine (B92270) and triethylamine (B128534) are effective basic catalysts for this transformation.[5]

-

Solid Catalysts: Recent research has explored the use of reusable solid catalysts, such as the metal-organic framework ZIF-8, to promote a more sustainable and environmentally friendly process.[6]

-

Acid Catalysts: Strong acids like sulfuric acid can also be used.[7]

The choice of catalyst influences the reaction conditions, such as temperature and reaction time, as well as the final yield and purity of the product.

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of alpha-tocopheryl acetate using different catalytic systems.

Method 1: Pyridine-Catalyzed Synthesis

This protocol is a widely cited method for the laboratory-scale synthesis of alpha-tocopheryl acetate.

Materials:

-

Alpha-tocopherol

-

Acetic anhydride

-

Pyridine

-

n-Hexane

-

5% Hydrochloric acid solution

-

Anhydrous magnesium sulfate (B86663)

-

Methyl formate (B1220265)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve alpha-tocopherol in a minimal amount of a suitable solvent like n-hexane.

-

Add an excess of acetic anhydride (typically 2-3 equivalents relative to alpha-tocopherol).[8]

-

Add pyridine as a catalyst.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the organic phase with 5% hydrochloric acid to remove pyridine.[5]

-

Wash the organic phase with water and brine.

-

Dry the organic phase over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by distillation at reduced pressure (fractions at 130–180 °C).[5] Further purification can be achieved by crystallization from methanol at -30 °C to remove residual acetic acid, followed by crystallization from methyl formate at -30 °C to obtain needle-like crystals of alpha-tocopheryl acetate.[5]

Method 2: Zinc Chloride-Catalyzed Synthesis

This method utilizes a Lewis acid catalyst for the esterification.

Materials:

-

dl-α-tocopherol

-

Acetic anhydride

-

Zinc chloride

-

Trichloroethylene (trichlene)

-

n-Hexane

-

2% Sodium hydrosulfite solution

-

Anhydrous magnesium sulfate

Procedure:

-

This method often follows the synthesis of dl-α-tocopherol from 2,3,5-trimethylhydroquinone (TMHQ) and phytyl chloride.[9]

-

To the reaction mixture containing the synthesized dl-α-tocopherol in trichloroethylene, add acetic anhydride (e.g., 13.0 ml) and a catalytic amount of zinc chloride (e.g., 0.041 g).[9]

-

Reflux the mixture for a specified time (e.g., 2.5 hours).[9]

-

After cooling, distill off the lower boiling fractions under reduced pressure.[9]

-

Extract the residue with n-hexane (e.g., 50 ml).[9]

-

Wash the extract multiple times (e.g., 4 times) with an aqueous solution of 2% sodium hydrosulfite.[9]

-

Dry the organic layer with anhydrous magnesium sulfate and concentrate under reduced pressure to obtain dl-α-tocopheryl acetate.[9]

Method 3: ZIF-8-Catalyzed Solvent-Free Synthesis

This protocol presents a more modern and sustainable approach using a reusable catalyst in a solvent-free system.[6]

Materials:

-

D-α-tocopherol

-

Acetic anhydride

-

ZIF-8 (Zeolitic Imidazolate Framework-8)

Procedure:

-

In a reaction tube, add D-α-tocopherol (e.g., 1 mmol) and a significant molar excess of acetic anhydride (e.g., 1:15 molar ratio).[6]

-

Add the ZIF-8 catalyst (e.g., 0.05 g).[6]

-

Place the reaction tube in a shaker and agitate at a specific temperature (e.g., 50 °C) and speed (e.g., 150 r/min) for a set duration (e.g., 24 hours).[6]

-

After the reaction is complete, centrifuge the sample to separate the solid catalyst.[6]

-

The supernatant contains the product, alpha-tocopheryl acetate, which can be analyzed for yield and purity.[6]

Data Presentation

The following tables summarize the quantitative data from the cited experimental protocols for easy comparison.

Table 1: Reaction Conditions and Yields for Alpha-Tocopheryl Acetate Synthesis

| Catalyst | Reactants (Molar Ratio) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| Pyridine | α-tocopherol : Acetic Anhydride (not specified) | Reflux | Not specified | Not specified | High (after crystallization) | [5] |

| Zinc Chloride / γ-picoline | dl-α-tocopherol : Acetic Anhydride (not specified) | Reflux | 2.5 | 95.0 | 93.8 | [9] |

| ZIF-8 | D-α-tocopherol : Acetic Anhydride (1:15) | 50 | 24 | 96.31 | Not specified | [6] |

| Triethylamine | α-tocopherol : Acetic Anhydride (not specified) | Room temp to 40 | A few hours | Not specified | Not specified | [8] |

| Sulfuric Acid | Crude tocopherol : Acetic Anhydride (not specified) | Reflux | 4 | 90 | 98 | [7] |

Table 2: Physical and Chemical Properties of Alpha-Tocopheryl Acetate

| Property | Value | Reference |

| Molecular Formula | C₃₁H₅₂O₃ | [10] |

| Molar Mass | 472.743 g/mol | [11] |

| Appearance | Pale yellow, viscous liquid | [11] |

| Boiling Point | 224 °C at 0.3 mmHg | [11] |

| Solubility | Insoluble in water; soluble in acetone, chloroform, diethyl ether | [11][12] |

| Refractive Index | 1.4950–1.4972 at 20 °C | [11] |

Mandatory Visualizations

Experimental Workflow

Caption: General experimental workflow for the synthesis of alpha-tocopheryl acetate.

Reaction Mechanism: Esterification of Alpha-Tocopherol

Caption: Simplified reaction mechanism for the esterification of alpha-tocopherol.

Analytical Characterization

The identity and purity of the synthesized alpha-tocopheryl acetate can be confirmed using various analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): HPLC is a common method for determining the purity of alpha-tocopheryl acetate and for quantifying its concentration.[6][13][14] A C18 column with a suitable mobile phase (e.g., methanol/water) and UV detection (around 290 nm) can be employed.[12][13][15]

-

Gas Chromatography (GC): GC is another powerful technique for assessing the purity of the product.[7][16][17]

-

Spectroscopic Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the synthesized ester by identifying the characteristic signals of the acetyl group and the tocopherol backbone.

-

Infrared (IR) Spectroscopy: The formation of the ester can be confirmed by the appearance of a strong carbonyl (C=O) stretching band around 1750 cm⁻¹.

-

Mass Spectrometry (MS): MS can be used to determine the molecular weight of the product, further confirming its identity.

-

Safety and Handling

-

Acetic anhydride is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Pyridine is flammable, toxic, and has a strong, unpleasant odor. It should also be handled in a fume hood.

-

Lewis acids like zinc chloride are corrosive and hygroscopic.

-

Standard laboratory safety practices should be followed throughout the experiment.

Conclusion

The synthesis of alpha-tocopheryl acetate via the esterification of alpha-tocopherol is a well-established and versatile laboratory procedure. The choice of catalyst and reaction conditions can be tailored to meet specific requirements regarding yield, purity, and sustainability. This guide provides the necessary information for researchers and scientists to successfully perform and understand the chemical synthesis of this important Vitamin E derivative.

References

- 1. researchgate.net [researchgate.net]

- 2. What is the mechanism of Tocopherol Acetate? [synapse.patsnap.com]

- 3. makingcosmetics.com [makingcosmetics.com]

- 4. CN103788052A - Preparation method of vitamin E acetate - Google Patents [patents.google.com]

- 5. Research Progress in Enzymatic Synthesis of Vitamin E Ester Derivatives [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. RU2098416C1 - Method of synthesis of dl-alpha-tocopherol or its acetate - Google Patents [patents.google.com]

- 8. JP3050676B2 - Method for producing tocopherol ester - Google Patents [patents.google.com]

- 9. prepchem.com [prepchem.com]

- 10. Alpha-Tocopherol Acetate | C31H52O3 | CID 86472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. α-Tocopheryl acetate - Wikipedia [en.wikipedia.org]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. HPLC MS Method for Analysis of Vitamin E ((±)-α-Tocopherol) and this compound (α-Tocopheryl Acetate) on Lipak Column | SIELC Technologies [sielc.com]

- 14. ars.usda.gov [ars.usda.gov]

- 15. jafs.com.pl [jafs.com.pl]

- 16. Stereoisomers of alpha-tocopheryl acetate--characterization of the samples by physico-chemical methods and determination of biological activities in the rat resorption-gestation test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Green Touch: An In-depth Technical Guide to the Enzymatic Synthesis of Vitamin E Acetate Using Lipase Catalysts

For Researchers, Scientists, and Drug Development Professionals

Vitamin E, a cornerstone of antioxidant therapy and cellular protection, is often formulated as its more stable ester, Vitamin E acetate (B1210297). While chemical synthesis routes have traditionally dominated its production, the paradigm is shifting towards greener, more specific, and efficient enzymatic methods. This technical guide delves into the core of lipase-catalyzed synthesis of Vitamin E acetate, offering a comprehensive overview of the catalysts, reaction dynamics, and detailed experimental protocols. The enzymatic approach, primarily utilizing lipases, presents a sustainable alternative, minimizing harsh chemical usage and by-product formation, thereby aligning with the growing demand for environmentally conscious pharmaceutical and nutraceutical manufacturing.

Core Principles of Lipase-Catalyzed Esterification

The enzymatic synthesis of this compound hinges on the esterification or transesterification of α-tocopherol. Lipases (EC 3.1.1.3), a class of serine hydrolases, are the biocatalysts of choice for this transformation.[1] These enzymes can function effectively in non-aqueous media, a critical feature for the synthesis of water-insoluble this compound.[2] The reaction involves the acylation of the phenolic hydroxyl group of α-tocopherol with an acetyl donor.

Two primary enzymatic routes are employed:

-

Direct Esterification: Involves the reaction of α-tocopherol with acetic acid. This reaction is reversible, and the water produced as a by-product can lead to hydrolysis of the ester, thus limiting the yield.

-

Transesterification: Utilizes an activated acyl donor, such as vinyl acetate or acetic anhydride (B1165640). This method is often preferred as it is largely irreversible, driving the reaction towards higher product yields.[3]

The choice of lipase (B570770) is paramount for successful synthesis. Among a variety of screened lipases, Candida antarctica lipase B (CALB) has consistently demonstrated superior catalytic activity for the acylation of tocopherols.[3][4] It is often used in an immobilized form, such as Novozym 435, which enhances its stability, reusability, and ease of separation from the reaction mixture.[1]

Quantitative Analysis of Reaction Parameters

The efficiency of the enzymatic synthesis of this compound is influenced by several key parameters. The following tables summarize quantitative data from various studies, providing a comparative overview of the impact of different lipases, acyl donors, solvents, and reaction conditions on the conversion rates and yields.

| Lipase Catalyst | Acyl Donor | Solvent | Temperature (°C) | Reaction Time | Conversion/Yield | Reference |

| Novozym 435 (Candida antarctica lipase B) | Vinyl acetate | n-hexane/2-methyl-2-butanol (B152257) (90:10 v/v) | Not Specified | 18 days | 60% conversion | [4] |

| CRL1 (Candida rugosa lipase 1) | Acetic anhydride | Solvent-free | Not Specified | Not Specified | 97% conversion | [4] |

| Self-made immobilized lipase | Not Specified | Petroleum ether | Not Specified | Not Specified | >85% yield | [4] |

| Self-made immobilized lipase | Not Specified | Solvent-free | Not Specified | Not Specified | 95% yield | [4] |

| Novozym 435 (Candida antarctica lipase B) | Ethyl ferulate | Toluene | Not Specified | Not Specified | 17.7% conversion | [4] |

| Novozym 435 (Candida antarctica lipase B) | Ethyl ferulate | Solvent-free | Not Specified | Not Specified | 35.4% conversion | [5] |

| ZIF-8 (nanozyme) | Acetic anhydride | Solvent-free | 50 | 24 h | 96.31% yield | [6] |

Table 1: Comparative Performance of Different Lipase Catalysts and Reaction Systems.

| Parameter | Condition 1 | Yield/Conversion 1 | Condition 2 | Yield/Conversion 2 | Reference |

| Solvent | Pure 2-methyl-2-butanol | Lower conversion | n-hexane/2-methyl-2-butanol mixture | Higher conversion | [4] |

| Acyl Donor | Vinyl acetate | 60% conversion (18 days) | Acetic anhydride | 97% conversion | [4] |

| System | Organic solvent (Petroleum ether) | >85% yield | Solvent-free | 95% yield | [4] |

| Water Activity (Novozym 435) | Low (e.g., 0.02) | Faster rate, higher conversion | High | Slower rate, lower conversion | [4] |

| Water Activity (CRL) | Low | Slower rate, lower conversion | High (e.g., 0.5) | Faster rate, higher conversion | [4] |

Table 2: Influence of Key Reaction Parameters on Synthesis Efficiency.

Experimental Protocols

This section provides detailed methodologies for key experiments in the enzymatic synthesis of this compound.

Protocol 1: Synthesis of this compound using Novozym 435 in a Mixed Solvent System

This protocol is based on the transesterification of α-tocopherol with vinyl acetate catalyzed by immobilized Candida antarctica lipase B (Novozym 435) in a hexane (B92381) and 2-methyl-2-butanol solvent mixture.[4][7]

Materials:

-

α-tocopherol

-

Vinyl acetate

-

Novozym 435 (immobilized Candida antarctica lipase B)

-

n-hexane (anhydrous)

-

2-methyl-2-butanol (2M2B) (anhydrous)

-

Reaction vessel (e.g., screw-capped flask)

-

Orbital shaker or magnetic stirrer with heating

-

HPLC system for analysis

Procedure:

-

Reaction Setup: In a clean, dry reaction vessel, dissolve α-tocopherol in the desired volume of the n-hexane/2M2B (90:10 v/v) solvent mixture.

-

Substrate Addition: Add vinyl acetate to the reaction mixture. A molar excess of vinyl acetate (e.g., 2-5 fold) is typically used to drive the reaction forward.

-

Enzyme Addition: Add Novozym 435 to the reaction mixture. The enzyme loading can be optimized, but a typical starting point is 10-20% (w/w) of the substrate weight.

-

Incubation: Seal the reaction vessel and place it in an orbital shaker or on a magnetic stirrer at a controlled temperature (e.g., 40-60°C). The reaction is typically run for 24-72 hours, with periodic sampling to monitor progress.

-

Reaction Monitoring: At regular intervals, withdraw a small aliquot of the reaction mixture. Centrifuge or filter the sample to remove the immobilized enzyme. Dilute the supernatant with a suitable solvent (e.g., mobile phase) and analyze by HPLC to determine the concentration of α-tocopherol and this compound.

-

Product Recovery: Upon completion of the reaction, separate the immobilized enzyme by filtration for potential reuse. The solvent can be removed from the filtrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified using techniques such as column chromatography or molecular distillation.[4]

Protocol 2: Solvent-Free Synthesis of this compound using Immobilized Lipase

This protocol describes a more environmentally friendly approach, eliminating the need for organic solvents.[4]

Materials:

-

α-tocopherol

-

Acetic anhydride

-

Immobilized lipase (e.g., CRL1 expressed in Pichia pastoris or other suitable immobilized lipase)

-

Reaction vessel (e.g., small, sealed reactor)

-

Magnetic stirrer with heating

-

Vacuum pump

-

HPLC system for analysis

Procedure:

-

Reactant Preparation: In the reaction vessel, melt α-tocopherol if it is in a solid or highly viscous state by gentle heating (e.g., 40-50°C).

-

Substrate and Catalyst Addition: Add acetic anhydride and the immobilized lipase directly to the molten α-tocopherol.

-

Reaction Conditions: The reaction is typically carried out under vacuum to remove the acetic acid by-product, which can inhibit the enzyme. The mixture is stirred at a controlled temperature (e.g., 50-70°C).

-

Reaction Monitoring: Periodically, a small sample is taken from the reaction mixture, diluted with a suitable solvent, and analyzed by HPLC to monitor the conversion.

-

Enzyme Separation and Product Recovery: After the reaction reaches the desired conversion, the immobilized enzyme is separated by filtration. The excess unreacted acetic anhydride and the acetic acid by-product can be removed by vacuum distillation.

-

Purification: Further purification of the this compound can be achieved by methods such as molecular distillation.

Visualizing the Process: Diagrams and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Caption: Experimental workflow for enzymatic synthesis of this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Vitamin E Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin E acetate (B1210297), also known as α-tocopheryl acetate, is the ester of α-tocopherol (Vitamin E) and acetic acid.[1] It is a synthetic form of Vitamin E that is widely utilized in supplements, fortified foods, and dermatological products due to its enhanced stability compared to the naturally occurring tocopherol.[1][2][3][4] The phenolic hydroxyl group of tocopherol, which is susceptible to oxidation, is blocked in the acetate form, providing a product with a longer shelf life that is less acidic and more resistant to degradation by air, light, and heat.[1][3]

Vitamin E acetate exists in natural (D-alpha-tocopheryl acetate) and synthetic (DL-alpha-tocopheryl acetate) forms.[1] The synthetic version is a mixture of eight stereoisomers because it has three chiral centers in its structure.[1][2][5] While it is a valuable ingredient in many applications, its safety when inhaled has been questioned, particularly its association with e-cigarette, or vaping, product use-associated lung injury (EVALI), where research suggests the formation of toxic ketene (B1206846) gas upon vaporization.[1]

This guide provides a comprehensive overview of the core physical and chemical properties of this compound, along with methodologies for its analysis, to support research and development activities.

Physical Properties

This compound is a clear, viscous oil that is practically odorless.[6][7] Its physical state at room temperature can vary depending on the specific isomeric form; the D-form may solidify in the cold, whereas the racemic DL-form is typically a liquid.[6][7] It is a fat-soluble compound, reflected in its high partition coefficient and insolubility in water.[2][8]

Summary of Physical Data

The quantitative physical properties of this compound are summarized in the table below. Data is primarily for the DL-α-tocopheryl acetate form unless otherwise specified.

| Property | Value | Source(s) |

| Molecular Formula | C₃₁H₅₂O₃ | [6][7][9][10][11] |

| Molecular Weight | 472.73 - 472.75 g/mol | [6][7][9][10][11][12] |

| CAS Number | 7695-91-2 (DL-form); 58-95-7 (D-form) | [1][6][7][9][10][13] |

| Appearance | Clear, colorless to yellow or greenish-yellow, viscous oil.[6][7][8][9] | [6][7][8][9] |

| Melting Point | -27.5 °C to -28 °C (DL-form); ~25 °C to 28 °C (D-form) | [1][5][6][7] |

| Boiling Point | Decomposes at 240 °C (at atmospheric pressure).[1][2][5] Can be vacuum distilled: 184 °C @ 0.01 mmHg[1][2][5] 194 °C @ 0.025 mmHg[1][2][5] 224 °C @ 0.3 mmHg[1][2][5] | [1][2][5] |

| Density | 0.953 - 0.98 g/cm³ at 20 °C | [5][6][7][8][10] |

| Refractive Index | 1.4940 - 1.4980 at 20 °C | [1][2][5][6][7][14] |

| Vapor Pressure | < 0.001 hPa at 20 °C | [8] |

| Vapor Density | 16.3 (vs air) | [5][11] |

| Flash Point | 225.5 °C - 266 °C | [8][11][15] |

| Autoignition Temp. | 303 °C - 382 °C | [8][15] |

| Solubility | Water: Insoluble / Practically insoluble.[1][2][5][6][7][11][12][16] Organic Solvents: Freely soluble in acetone, chloroform, ether, ethanol (B145695), fats, and vegetable oils.[2][5][6][7][8][12][16] | [1][2][5][6][7][8][11][12][16] |

| Partition Coefficient | log KOW: 12.2 | [8] |

| Viscosity | Dynamic: 6,589 mPa.s at 20 °C Kinematic: 5076 mm²/s at 20 °C | [8] |

Chemical Properties and Reactivity

Chemical Structure

This compound is the acetate ester of α-tocopherol. The structure features a chromanol ring with a phenolic hydroxyl group at position 6, which is esterified with acetic acid. It also possesses a long phytyl tail. The molecule has three stereocenters, leading to eight possible stereoisomers.[1][2] The naturally derived form is the RRR-α-tocopheryl acetate isomer.[1][2]

Stability

A key chemical property of this compound is its enhanced stability compared to α-tocopherol.[3] The esterification of the reactive phenolic hydroxyl group prevents oxidation, making it significantly more stable against degradation from air, visible light, and UV radiation.[1][2][3][5] However, it is unstable in the presence of strong alkalis, which can catalyze its hydrolysis.[6][7][12] It is also incompatible with strong oxidizing agents, acids, and bases.[15][17] Studies on cosmetic preparations show that formulations containing the acetate form have higher stability upon storage at various temperatures compared to those with free tocopherol.[18]

Reactivity and Synthesis

-

Hydrolysis: Under suitable conditions, such as in the presence of alkalis or upon ingestion and absorption into living cells, this compound is hydrolyzed back to its active form, α-tocopherol, and acetic acid.[1][2][5] It is estimated that about 5% is converted to free tocopherol after penetrating the skin.[1]

-

Synthesis: this compound is produced by the esterification of α-tocopherol.[1][2] This can be achieved through chemical or enzymatic synthesis.

-

Chemical Synthesis: Involves reacting α-tocopherol with an excess of acetic anhydride, often using a catalyst like pyridine (B92270) or a metal catalyst.[4][19][20] Solvent-free systems have been developed to achieve high yields.[20]

-

Enzymatic Synthesis: Lipase-catalyzed transesterification offers a more sustainable alternative.[4] Lipase B from Candida antarctica (Novozym 435) has been shown to effectively catalyze the acylation of tocopherol using acyl donors like vinyl acetate.[4][19]

-

-

Thermal Decomposition: While stable under normal conditions, vaporizing this compound at high temperatures, such as in e-cigarettes, can produce exceptionally toxic ketene gas, along with carcinogenic alkenes and benzene.[1] This decomposition pathway is a significant factor in its potential pulmonary toxicity.[1]

Experimental Protocols & Methodologies

The analysis and characterization of this compound are crucial for quality control and research. The following sections outline the principles of common experimental protocols.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used method for the quantitative determination of this compound in various matrices, including dietary supplements and cosmetic products.[18][21]

-

Principle: The method relies on separating this compound from other components in a sample using a reversed-phase column, followed by detection with a UV detector.

-

Sample Preparation: Commercial samples are typically extracted with a solvent like methanol (B129727), often aided by ultrasonication to ensure complete dissolution.[21] The resulting solution is filtered before injection into the HPLC system.[21]

-

Chromatographic Conditions:

-

Column: A monolithic C18 column (e.g., Chromolith Performance RP-18e, 100x4.6 mm) is effective for rapid separation.[21]

-

Mobile Phase: An isocratic mobile phase of methanol/water (e.g., 98:2, v/v) is commonly used.[21]

-

Flow Rate: A typical flow rate is around 2.0 mL/min.[21]

-

Detection: UV detection is set at a wavelength of approximately 284-290 nm.[12][21]

-

-

Quantification: A standard calibration curve is generated by plotting the peak areas against known concentrations of a this compound standard.[21] This allows for the accurate quantification of the analyte in the sample.

Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity, making it ideal for detecting trace amounts of this compound, for instance, in e-liquids.[22]

-

Principle: This method couples the separation power of HPLC with the precise detection and identification capabilities of tandem mass spectrometry.

-

Sample Preparation: A known weight of the sample (e.g., 500 mg of e-liquid) is accurately weighed, and internal standards are added.[22] The sample is then dissolved and diluted to a final volume with methanol.[22] For vaping oils, a significant dilution (e.g., 1000-fold) may be necessary.[23]

-

Chromatographic Separation: An RP-LC column is used with a gradient mobile phase, often consisting of water and methanol or acetonitrile (B52724) with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.[23][24]

-

Mass Spectrometry Detection: A triple quadrupole mass spectrometer is used for detection.[22] For quantification, specific ion transitions for this compound (e.g., m/z 473.2) are monitored.[23]

-

Calibration: The concentration is determined using a matrix-matched standard series to compensate for any matrix effects that might suppress or enhance the analyte signal.[22]

Titrimetric Analysis

Classical titration methods can be employed to determine properties like acid value and the presence of unreacted free tocopherol.

-

Acid Value Determination:

-

Principle: This method quantifies the free fatty acids present in the sample.

-

Methodology: An accurately weighed sample (~2.0 g) is dissolved in a neutralized mixture of equal volumes of ethanol and ether.[25] One ml of phenolphthalein (B1677637) solution is added as an indicator, and the solution is titrated with 0.1 M potassium hydroxide (B78521) (KOH) until a faint pink color persists for 30 seconds.[25] The acid value is calculated based on the volume of KOH used and the weight of the sample.[25]

-

-

Free Tocopherol Determination:

-

Principle: This method quantifies the amount of unesterified α-tocopherol, which is more susceptible to oxidation.

-

Methodology: An accurately weighed sample (~0.5 g) is dissolved in 100 ml of 0.25 M ethanolic sulfuric acid.[25] Water and a diphenylamine (B1679370) indicator are added.[25] The solution is then titrated with 0.01 M ceric ammonium nitrate (B79036) until a stable blue color is produced.[25] A blank titration is performed, and the difference between the titrations represents the amount of free tocopherol.[25]

-

Visualizations

Logical Relationship of Tocopherol and its Acetate Form

Caption: Relationship between active α-tocopherol and its stable acetate ester form.

General Workflow for HPLC Analysis

Caption: A typical experimental workflow for the quantification of this compound by HPLC.

Chemical Synthesis Pathway

Caption: Simplified reaction scheme for the chemical synthesis of this compound.

References

- 1. α-Tocopheryl acetate - Wikipedia [en.wikipedia.org]

- 2. atamankimya.com [atamankimya.com]

- 3. finetechitg.com [finetechitg.com]

- 4. researchgate.net [researchgate.net]

- 5. TOCOPHERYL ACETATE (this compound) - Ataman Kimya [atamanchemicals.com]

- 6. echemi.com [echemi.com]

- 7. organic chemistry - What is the physical state of this compound at room temperature and normal pressure - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 8. univarsolutions.com [univarsolutions.com]

- 9. This compound (DL-α-Tocopherol Acetate) - zebpharma [zebpharma.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. 7695-91-2 CAS | DL-a-TOCOPHEROL ACETATE | Vitamins | Article No. 06330 [lobachemie.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. chemscience.com [chemscience.com]

- 14. parchem.com [parchem.com]

- 15. redox.com [redox.com]

- 16. Tocopheryl acetate | 7695-91-2 [chemicalbook.com]

- 17. cdn.accentuate.io [cdn.accentuate.io]

- 18. i.agelyss.com [i.agelyss.com]

- 19. mdpi.com [mdpi.com]

- 20. tandfonline.com [tandfonline.com]

- 21. cabidigitallibrary.org [cabidigitallibrary.org]

- 22. bfr.bund.de [bfr.bund.de]

- 23. agilent.com [agilent.com]

- 24. HPLC MS Method for Analysis of Vitamin E ((±)-α-Tocopherol) and this compound (α-Tocopheryl Acetate) on Lipak Column | SIELC Technologies [sielc.com]

- 25. Method of Analysis for Vitamin E or Tocopheryl Acetate | Pharmaguideline [pharmaguideline.com]

Degradation Pathways of Vitamin E Acetate in Solution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of Vitamin E acetate (B1210297) (α-tocopheryl acetate) in solution. Understanding the stability of this compound is critical for researchers, scientists, and drug development professionals involved in the formulation and analysis of pharmaceuticals, cosmetics, and other products containing this widely used form of Vitamin E. This document details the primary degradation mechanisms—hydrolysis, photodegradation, and thermal degradation—supported by quantitative data, detailed experimental protocols, and visual representations of the chemical processes and workflows involved.

Introduction

Vitamin E acetate is the ester of α-tocopherol and acetic acid. It is frequently utilized in product formulations due to its enhanced stability compared to the unesterified α-tocopherol, which has a free phenolic hydroxyl group susceptible to oxidation.[1][2] However, under various conditions such as exposure to acidic or basic environments, light, and high temperatures, this compound can degrade, leading to a loss of potency and the formation of potentially undesirable byproducts. This guide delineates the key pathways through which this degradation occurs.

Hydrolytic Degradation

Hydrolysis of this compound involves the cleavage of the ester bond to yield α-tocopherol and acetic acid. This reaction can be catalyzed by acids or bases, or occur enzymatically in biological systems.

Reaction Pathway

The fundamental hydrolytic degradation pathway is illustrated below.

Factors Influencing Hydrolysis

The rate of hydrolysis is significantly influenced by pH and temperature. While specific kinetic data for the hydrolysis of this compound in solution across a wide pH range is not extensively published in readily available literature, general principles of ester hydrolysis suggest that the reaction rate will be faster at both low and high pH values. In biological systems, such as the skin, the hydrolysis of this compound to the active α-tocopherol is a slow process. Studies on rat epidermis have shown that after five days of daily topical application, less than 1% of the acetate present in the stratum corneum was hydrolyzed, while the viable layer of the epidermis showed about 5% conversion.[3][4]

Experimental Protocol: Forced Hydrolysis Study

This protocol outlines a general procedure for conducting a forced hydrolysis study on this compound in solution.

Objective: To evaluate the stability of this compound under acidic and basic conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 N and 1 N

-

Sodium hydroxide (B78521) (NaOH), 0.1 N and 1 N

-

Methanol (B129727) or other suitable organic solvent

-

HPLC system with UV or MS detector

-

pH meter

-

Water bath or incubator

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis:

-

To a known volume of the stock solution, add an equal volume of 0.1 N HCl.

-

Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 30 minutes).[5]

-

At specified time points, withdraw aliquots, neutralize with an equivalent amount of NaOH, and dilute with the mobile phase for HPLC analysis.

-

If no degradation is observed, repeat the experiment with 1 N HCl or at a higher temperature.[6][7]

-

-

Base Hydrolysis:

-

To a known volume of the stock solution, add an equal volume of 0.1 N NaOH.

-

Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 30 minutes).[5]

-

At specified time points, withdraw aliquots, neutralize with an equivalent amount of HCl, and dilute with the mobile phase for HPLC analysis.

-

If no degradation is observed, repeat the experiment with 1 N NaOH or at a higher temperature.[6][7]

-

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining this compound and the formation of α-tocopherol.

Photodegradation

This compound can undergo degradation upon exposure to ultraviolet (UV) radiation, particularly UVC light. This process can lead to the formation of various photoproducts.

Reaction Pathway and Kinetics

Studies have shown that this compound is stable when irradiated with UVA light, but undergoes photodegradation when exposed to UVC light (254 nm).[8] The photodegradation in hexane (B92381) has been found to follow first-order kinetics.[9] The process involves the formation of new chromophores, as evidenced by the appearance of a new absorption band around 368 nm.[8]

Experimental Protocol: Photostability Study

This protocol is based on ICH Q1B guidelines for photostability testing.[10][11]

Objective: To assess the stability of this compound in solution upon exposure to UV and visible light.

Materials:

-

This compound solution in a suitable solvent (e.g., ethanol (B145695) or hexane)

-

Photostability chamber equipped with a light source conforming to ICH Q1B (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps)

-

Quartz cuvettes or other suitable transparent containers

-

Control samples wrapped in aluminum foil (dark control)

-

HPLC system with a photodiode array (PDA) or UV detector

Procedure:

-

Sample Preparation: Prepare a solution of this compound of known concentration in a photolabile solvent if necessary to induce degradation.

-

Exposure:

-

Place the samples in the photostability chamber.

-

Simultaneously, place a dark control sample, wrapped in aluminum foil to shield it from light, in the same chamber to monitor for any thermal degradation.[12]

-

Expose the samples to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[10]

-

-

Analysis:

-

At appropriate time intervals, withdraw samples and analyze them by a validated stability-indicating HPLC method.

-

Monitor the decrease in the concentration of this compound and the formation of any degradation products.

-

Thermal Degradation

At elevated temperatures, particularly those encountered in applications such as vaping, this compound can undergo significant thermal decomposition, leading to a complex mixture of degradation products.

Reaction Pathway and Products

Thermal degradation of this compound can proceed through various pathways, including pyrolysis and oxidation, especially in the presence of air. The degradation is significantly enhanced by the presence of oxygen and transition metals.[13][14][15] Key degradation products identified include:

The formation of these products is highly dependent on the temperature and atmosphere. For instance, in an inert atmosphere, this compound shows greater stability compared to in an oxidizing atmosphere.[13][14]

Quantitative Data on Thermal Degradation

The following table summarizes the quantitative data on the formation of thermal degradation products of this compound at different temperatures in an oxidizing atmosphere (clean air) in the presence of a Cu-Ni alloy.

| Temperature (°C) | Duroquinone (µg/mg VEA consumed) | Pristene (µg/mg VEA consumed) |

| 176 | 0.1 | 0.3 |

| 356 | 1.2 | 1.5 |

Data adapted from a study on vaping-induced thermal degradation.[13][14]

Experimental Protocol: Thermal Degradation Study

This protocol describes a method for studying the thermal degradation of this compound using a tube furnace.

Objective: To identify and quantify the thermal degradation products of this compound at various temperatures and in different atmospheres.

Materials:

-

This compound

-

Tube furnace with temperature and atmosphere control

-

Inert gas (e.g., nitrogen or argon) and oxidizing gas (e.g., clean air)

-

Cold trap (e.g., cooled with dry ice)

-

GC-MS system

-

Analytical standards for expected degradation products

Procedure:

-

Sample Preparation: Accurately weigh a small amount of this compound (e.g., 100 mg) into a crucible.

-

Thermal Decomposition:

-

Place the crucible inside the tube furnace.

-

Purge the furnace with the desired gas (inert or oxidizing) at a controlled flow rate.

-

Heat the furnace to the target temperature (e.g., 176°C or 356°C) at a defined ramp rate (e.g., 10°C/min).[13][14]

-

Maintain the temperature for a specified duration.

-

Pass the off-gassing products through a cold trap to collect the condensable fraction.

-

-

Sample Collection and Analysis:

-

After cooling, dissolve the collected condensate from the cold trap in a suitable solvent (e.g., acetonitrile).

-

Analyze the solution using a validated GC-MS method to identify and quantify the degradation products.

-

Analytical Methodologies

Accurate assessment of this compound degradation requires robust analytical methods capable of separating and quantifying the parent compound and its various degradation products.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of this compound and its non-volatile degradation products, such as α-tocopherol.

Typical HPLC Parameters:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[5]

-

Mobile Phase: A mixture of organic solvents such as methanol, acetonitrile, and isopropanol.[16][17] A common mobile phase is a mixture of methanol and water (e.g., 97:3 v/v).[18]

-

Detection: UV detection at approximately 285-292 nm or fluorescence detection.[19][20]

-

Injection Volume: 20-50 µL.[18]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the method of choice for the analysis of volatile and semi-volatile thermal degradation products of this compound.

Typical GC-MS Parameters:

-

Column: A non-polar or mid-polar capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film).[21]

-

Carrier Gas: Helium.

-

Injection Mode: Split or splitless.

-

Temperature Program: A temperature gradient is typically used to separate a wide range of compounds, for example, starting at 60°C and ramping up to 300°C or higher.[21]

-

MS Detector: Operated in electron ionization (EI) mode with a full scan to identify unknown compounds, followed by selected ion monitoring (SIM) for quantification of target analytes.

Conclusion

The degradation of this compound in solution is a multifaceted process influenced by several environmental factors. The primary degradation pathways are hydrolysis, photodegradation, and thermal degradation, each leading to distinct sets of degradation products. A thorough understanding of these pathways and the conditions that promote them is essential for ensuring the quality, stability, and safety of products containing this compound. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers and drug development professionals to assess the stability of their formulations and to identify and quantify potential degradation products.

References

- 1. Enhancing vitamin E bioaccessibility: factors impacting solubilization and hydrolysis of α-tocopherol acetate encapsulated in emulsion-based delivery systems - Food & Function (RSC Publishing) [pubs.rsc.org]

- 2. biomedres.us [biomedres.us]

- 3. Hydrolysis of RRR-alpha-tocopheryl acetate (this compound) in the skin and its UV protecting activity (an in vivo study with the rat) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ijrpp.com [ijrpp.com]

- 6. longdom.org [longdom.org]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. researchgate.net [researchgate.net]

- 9. pnas.org [pnas.org]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ema.europa.eu [ema.europa.eu]

- 12. 3 Important Photostability Testing Factors [sampled.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. External Factors Modulating Vaping-Induced Thermal Degradation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Method of Analysis for Vitamin E or Tocopheryl Acetate | Pharmaguideline [pharmaguideline.com]

- 17. ijstm.com [ijstm.com]

- 18. researchgate.net [researchgate.net]

- 19. HPLC MS Method for Analysis of Vitamin E ((±)-α-Tocopherol) and this compound (α-Tocopheryl Acetate) on Lipak Column | SIELC Technologies [sielc.com]

- 20. Vitamin E: A Review of Its Application and Methods of Detection When Combined with Implant Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 21. documents.thermofisher.com [documents.thermofisher.com]

The Shadow of a "Vitamin": Unveiling the In Vitro Toxicological Profile of Vitamin E Acetate

For Immediate Release

A comprehensive examination of in vitro studies reveals a consistent and concerning toxicological profile for Vitamin E acetate (B1210297) (VEA), particularly when aerosolized. This synthetic form of vitamin E, strongly linked to the E-cigarette or vaping product use-associated lung injury (EVALI) outbreak, demonstrates significant cytotoxic, oxidative, and inflammatory effects on key pulmonary cell types. This technical guide synthesizes the current understanding of VEA's impact on in vitro cell models, providing researchers, scientists, and drug development professionals with a detailed overview of its cellular and molecular mechanisms of toxicity.

Executive Summary

In vitro research consistently demonstrates that exposure to Vitamin E acetate, especially in an aerosolized form, leads to a cascade of detrimental cellular events. Studies utilizing human alveolar macrophages and alveolar epithelial type II (ATII) cells have shown that VEA is not a benign compound in the context of inhalation. Key findings indicate that VEA induces cell death, triggers significant oxidative stress, and promotes a robust inflammatory response. Furthermore, it impairs essential cellular functions, such as macrophage-mediated clearance of apoptotic cells (efferocytosis). The data strongly suggest that the hydrolysis of VEA to α-tocopherol within the cellular environment, followed by its oxidation under conditions of oxidative stress, is a critical step in its toxic mechanism.

Cytotoxicity of this compound

In vitro studies have consistently demonstrated the cytotoxic effects of aerosolized this compound on pulmonary cells. A primary indicator of this toxicity is the release of lactate (B86563) dehydrogenase (LDH), a marker of cell membrane damage.

Table 1: Cytotoxicity Data for Aerosolized this compound Exposure in Human Alveolar Macrophages

| Endpoint | Cell Model | Exposure Conditions | Result | Citation |

| Cell Death | Primary Human Alveolar Macrophages | Aerosolized VEA for 1 hour daily for 3 consecutive days | Increased LDH concentrations in culture supernatant | [1][2] |

| Cell Viability | Primary Human Bronchial Epithelial (HBE) Cultures | Aerosolized VEA in combination with Cannabidiol (CBD) oil for 3 days | Dramatically increased cell death counts | [3] |

Oxidative Stress Induction

A key feature of this compound toxicity is the induction of oxidative stress. In vitro models show that VEA is hydrolyzed to its parent compound, vitamin E (α-tocopherol), which can then be oxidized, leading to a state of oxidative imbalance.

Table 2: Oxidative Stress Markers Following this compound Exposure

| Endpoint | Cell Model | Key Finding | Citation |

| VEA Hydrolysis | Murine Alveolar Macrophages | Hydrolyzed VEA to vitamin E | [1][4][5] |

| Vitamin E Oxidation | Murine Alveolar Macrophages | Presence of α-tocopheryl quinone (VEQ), the oxidized form of Vitamin E | [1] |

| Systemic Oxidative Stress | Murine Model (in vivo, relevant to in vitro findings) | Dose-dependent increase of plasma malondialdehyde (MDA), an end product of lipid peroxidation | [1] |

Inflammatory Response

Exposure to aerosolized this compound triggers a significant inflammatory response in vitro, characterized by the release of various chemokines and cytokines. This pro-inflammatory activity is believed to be a major contributor to the lung injury observed in EVALI.

Table 3: Inflammatory Mediator Release Following Aerosolized this compound Exposure

| Cell Model | Exposure Conditions | Increased Chemokines/Cytokines | Citation |

| Human Alveolar Macrophages | 3 days of VEA exposure | Monocyte chemotactic protein (MCP)-1, Macrophage inflammatory protein (MIP)-1α, Stromal cell-derived factor (SDF)-1α, Growth-regulated oncogene (GRO)-α, Regulated on activation, normal T cell expressed and secreted (RANTES), Eotaxin | [1] |

| Primary Human Alveolar Epithelial Type II (ATII) Cells | Aerosolized VEA | Release of monocyte and neutrophil chemokines | [6] |

Impairment of Cellular Function

Beyond direct cytotoxicity and inflammation, this compound has been shown to impair the normal physiological functions of key immune cells in the lungs.

Table 4: Functional Impairment Caused by this compound

| Endpoint | Cell Model | Exposure Conditions | Result | Citation | | --- | --- | --- | --- | | Efferocytosis | Human Alveolar Macrophages | Aerosolized VEA for 1 hour daily for 3 consecutive days | Reduced efferocytotic function |[1][4][5] |

Experimental Protocols

In Vitro Exposure of Human Alveolar Macrophages to Aerosolized this compound

-

Cell Culture: Primary human alveolar macrophages are cultured in appropriate media.

-

Exposure: Cells are exposed to aerosolized this compound for one hour daily for three consecutive days. A control group is exposed to air under identical conditions.

-

Cytotoxicity Assessment: Lactate dehydrogenase (LDH) concentrations in the culture supernatant are measured using a commercially available cytotoxicity assay kit (e.g., CyQUANT LDH cytotoxicity assay).

-

Chemokine Analysis: Protein biomarkers in the culture supernatant are measured using a multiplex immunoassay (e.g., Luminex) with a relevant panel of analytes (e.g., ProcartaPlex 26 plex kit).

-

Efferocytosis Assay: The ability of macrophages to phagocytose apoptotic cells is assessed. This can be done by co-culturing the VEA-exposed macrophages with labeled apoptotic cells (e.g., fluorescently labeled apoptotic Jurkat cells) and quantifying their uptake by flow cytometry or fluorescence microscopy.

-

Lipid Accumulation: Cells are stained with Oil Red O to visualize lipid accumulation within the macrophages.[1][2]

In Vitro Exposure of Primary Human Alveolar Epithelial Type II (ATII) Cells to Aerosolized this compound

-

Cell Culture: Primary human alveolar epithelial type II (ATII) cells are cultured to form a monolayer.

-

Exposure: Cells are exposed to an aerosol of VEA generated by a device designed for vaping oils. A control group is exposed to the vehicle aerosol.

-

Cell Death Analysis: Cell death is quantified by measuring the release of LDH into the cell culture supernatant.

-

Cytokine Release: The concentrations of monocyte and neutrophil chemokines in the supernatant are measured using appropriate immunoassays.

-

Cellular Uptake of VEA: The amount of VEA absorbed by the ATII cells is quantified using methods such as mass spectrometry.

-

Gene Expression Analysis: Changes in gene expression following VEA exposure are analyzed using techniques like RNA sequencing to identify differentially expressed genes and affected biological pathways.[6]

Signaling Pathways and Mechanisms of Toxicity

The toxic effects of this compound are mediated through the activation of specific cellular signaling pathways. In vitro studies have implicated pathways involved in inflammation and cellular stress.

Caption: Proposed mechanism of this compound-induced cellular toxicity.

Caption: General experimental workflow for in vitro toxicological assessment of VEA.

Conclusion

The in vitro evidence presents a clear and consistent picture of the toxicological profile of this compound in pulmonary cell models. Its ability to induce cytotoxicity, oxidative stress, and a potent inflammatory response, coupled with the impairment of essential cellular functions, underscores the biological plausibility of its role as a causal agent in EVALI. This technical guide provides a foundational understanding for researchers and professionals in drug development, highlighting the critical need to consider the route of administration and potential for metabolic activation when assessing the safety of compounds. While some studies suggest that in certain contexts, such as topical application, VEA may not exhibit cytotoxicity, its toxic potential upon inhalation is now well-documented in vitro.[7] Further research into the intricate molecular pathways activated by VEA will be crucial for developing targeted therapeutic interventions for vaping-associated lung injuries.

References

- 1. Aerosolized this compound causes oxidative injury in mice and in alveolar macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Vaping Additives Cannabinoid Oil and this compound Adhere to and Damage the Human Airway Epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aerosolized this compound causes oxidative injury in mice and in alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Dose-Dependent Pulmonary Toxicity of Aerosolized this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Mechanism of Action of Vitamin E Acetate as an Antioxidant in Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular mechanism of action of Vitamin E acetate (B1210297) as an antioxidant. It details the conversion to its active form, the core mechanisms of free radical scavenging, interactions with cellular membranes, and its role in modulating signaling pathways. This document includes quantitative data, detailed experimental protocols, and visualizations to support a deeper understanding for research and development applications.

Introduction: From a Stable Prodrug to a Potent Antioxidant

Vitamin E acetate (α-tocopheryl acetate) is a synthetic and more stable form of Vitamin E.[1][2] In its acetate form, the antioxidant activity is diminished because the phenolic hydroxyl group on the chromanol ring, which is crucial for donating a hydrogen atom to neutralize free radicals, is protected by an acetyl group.[2][3] Its stability against oxidation makes it a preferred compound for use in supplements and fortified products.[2] Within the body, this compound serves as a prodrug, undergoing enzymatic hydrolysis to release its biologically active form, α-tocopherol.[1][2] This guide will focus on the cellular mechanisms of the active α-tocopherol.

Bioactivation: The Cellular Conversion of this compound

The conversion of this compound to the active α-tocopherol is a critical first step for its antioxidant function. This process is catalyzed by intracellular esterases that hydrolyze the ester bond, cleaving the acetate group and releasing the free α-tocopherol with its reactive hydroxyl group.[1][2]

Core Antioxidant Mechanism: Chain-Breaking Scavenger of Peroxyl Radicals

The primary antioxidant function of α-tocopherol is to act as a chain-breaking, lipid-soluble antioxidant.[4][[“]] It is particularly effective at inhibiting lipid peroxidation, a process where reactive oxygen species (ROS) attack polyunsaturated fatty acids (PUFAs) in cellular membranes, leading to a damaging chain reaction.[4][6]

The Lipid Peroxidation Cascade and its Interruption:

-

Initiation: A reactive oxygen species, such as a hydroxyl radical (•OH), abstracts a hydrogen atom from a PUFA (L-H), forming a lipid radical (L•).

-

Propagation: The lipid radical (L•) reacts rapidly with molecular oxygen (O₂) to form a lipid peroxyl radical (LOO•). This highly reactive radical can then abstract a hydrogen from a neighboring PUFA, creating a new lipid radical (L•) and a lipid hydroperoxide (LOOH), thus propagating the chain reaction.

-

Termination by α-Tocopherol: α-Tocopherol (α-TOH) donates a hydrogen atom from its phenolic hydroxyl group to the lipid peroxyl radical (LOO•).[1][7] This neutralizes the peroxyl radical, halting the propagation phase of lipid peroxidation.[8] This reaction is several orders of magnitude faster than the propagation reaction.[8] This process results in the formation of a relatively stable α-tocopheroxyl radical (α-TO•), which is less reactive and does not readily continue the chain reaction.[9][10]

Regeneration of α-Tocopherol: The Antioxidant Network

The α-tocopheroxyl radical, while relatively stable, can be recycled back to its active α-tocopherol form by other antioxidants, most notably Vitamin C (ascorbate).[7][8] This regeneration allows a single molecule of Vitamin E to neutralize multiple free radicals. This synergistic relationship is a key feature of the cellular antioxidant defense network.[11]

Membrane Localization and Stabilization

As a fat-soluble molecule, α-tocopherol integrates into cellular and mitochondrial membranes.[12] It is hypothesized that α-tocopherol does not distribute randomly but partitions into membrane domains that are rich in PUFAs.[13] This strategic localization concentrates the antioxidant where it is most needed to protect highly susceptible lipids from oxidative damage.[13] Beyond its antioxidant role, α-tocopherol also contributes to membrane stability by influencing the motional freedom of fatty acyl chains.[14]

Modulation of Cellular Signaling and Gene Expression

α-Tocopherol is not merely a passive antioxidant; it actively participates in cellular signaling and gene regulation.[[“]][7]

-

Enzyme Regulation: It has been shown to inhibit the activity of Protein Kinase C (PKC), an enzyme involved in signal transduction pathways that regulate cell growth and differentiation.[7][15]

-

Gene Expression: α-Tocopherol can modulate the expression of various genes. For instance, it can down-regulate the expression of scavenger receptors like CD36, which are involved in the uptake of oxidized lipids in macrophages, a key process in atherogenesis.[8] It can also influence the expression of genes related to inflammation and the body's own antioxidant enzymes.[15][16]

Quantitative Data

The efficacy of α-tocopherol as an antioxidant can be quantified through various parameters, including reaction rate constants and its effect on biomarkers of oxidative stress.

Table 1: Reaction Rate Constants of α-Tocopherol

| Reactant | Rate Constant (k) (M⁻¹s⁻¹) | Context | Reference |

| Peroxyl Radicals | ~10⁴ - 10⁵ | Inhibition of autoxidation | [17][18] |

| α-Tocopheroxyl Radical (self-reaction) | ~10⁵ | Dismutation in micelles/plasma | [19] |

Table 2: Effect of Vitamin E Supplementation on Oxidative Stress Markers

| Dosage | Duration | Biomarker | % Reduction | Reference |

| 1600 I.U./day | 16 weeks | Plasma F₂-isoprostanes | 35% | [20] |

| 3200 I.U./day | 16 weeks | Plasma F₂-isoprostanes | 49% | [20] |

Experimental Protocols

This protocol describes a common method using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA).

-

Principle: H₂DCFDA is a cell-permeable non-fluorescent probe. Inside the cell, esterases cleave the acetate groups, trapping the resulting H₂DCF. In the presence of ROS, H₂DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[21]

-

Materials:

-

Cultured cells

-

Phosphate-buffered saline (PBS)

-

H₂DCFDA stock solution (e.g., 10 mM in DMSO)

-

Treatment compounds (e.g., this compound, positive control oxidant like H₂O₂)

-

Fluorescence microplate reader or fluorescence microscope.

-

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Pre-treatment: Remove the culture medium and wash cells with PBS. Incubate cells with various concentrations of this compound (or α-tocopherol) in serum-free medium for a predetermined time (e.g., 1-24 hours).

-

Loading with H₂DCFDA: Remove the pre-treatment medium. Wash cells with PBS. Add H₂DCFDA working solution (e.g., 10 µM in serum-free medium) to each well and incubate for 30-60 minutes at 37°C, protected from light.

-

Induction of Oxidative Stress: Remove the H₂DCFDA solution and wash with PBS. Add the oxidative stress inducer (e.g., H₂O₂) to the appropriate wells.

-

Measurement: Immediately measure the fluorescence intensity using a microplate reader with excitation/emission wavelengths of ~485/535 nm.

-

Data Analysis: Normalize the fluorescence intensity of treated cells to that of untreated control cells. A decrease in fluorescence in Vitamin E-treated cells compared to the oxidant-only control indicates antioxidant activity.

-

This protocol measures malondialdehyde (MDA), a major end-product of lipid peroxidation.

-

Principle: The assay is based on the reaction of MDA with thiobarbituric acid (TBA) under high temperature and acidic conditions, which forms a pink-colored product that can be measured colorimetrically or fluorometrically.[22]

-

Materials:

-

Cell or tissue lysates

-

Thiobarbituric acid (TBA)

-

Trichloroacetic acid (TCA)

-

MDA standard solution

-

Spectrophotometer or fluorescence plate reader.

-

-

Procedure:

-

Sample Preparation: Homogenize cells or tissues and prepare a lysate.

-

Reaction: Add TBA reagent and TCA to the lysate. Incubate the mixture at 95°C for 60 minutes.

-

Cooling and Centrifugation: Cool the samples on ice and then centrifuge to pellet any precipitate.

-

Measurement: Transfer the supernatant to a new microplate. Measure the absorbance at ~532 nm or fluorescence at Ex/Em ~530/550 nm.

-

Quantification: Calculate the MDA concentration in the samples by comparing the readings to a standard curve generated with known concentrations of MDA.

-

Data Analysis: Compare MDA levels in Vitamin E-treated samples to control samples. A reduction in MDA indicates inhibition of lipid peroxidation.

-

Conclusion

This compound acts as a crucial cellular antioxidant following its conversion to the active α-tocopherol. Its primary mechanism involves the termination of the lipid peroxidation chain reaction within cellular membranes, a role enhanced by its strategic localization in PUFA-rich domains and its regeneration by other antioxidants like Vitamin C. Furthermore, its ability to modulate key signaling pathways and gene expression underscores its multifaceted role in maintaining cellular homeostasis and protecting against oxidative damage. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and professionals in the field to further investigate and harness the therapeutic potential of Vitamin E.

References

- 1. What is the mechanism of Tocopherol Acetate? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. consensus.app [consensus.app]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Alpha-tocopherol: roles in prevention and therapy of human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. books.rsc.org [books.rsc.org]

- 11. Evidence for beneficial effects of vitamin E - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemquestint.com [chemquestint.com]

- 13. The location and behavior of alpha-tocopherol in membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Molecular Mechanisms Underlying the Therapeutic Role of Vitamin E in Age-Related Macular Degeneration [frontiersin.org]

- 16. Dietary vitamin E regulates the activity of antioxidant enzymes through Wnt10b signaling in the muscle of zebrafish - Food & Function (RSC Publishing) [pubs.rsc.org]

- 17. Kinetic study of the reaction of thiophene-tocopherols with peroxyl radicals enlightenings the role of O˙⋯S noncovalent interactions in H-atom transfe ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00944D [pubs.rsc.org]

- 18. Determination of the alpha-tocopherol inhibition rate constant for peroxidation in low-density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Reaction rates of α-tocopheroxyl radicals confined in micelles and in human plasma lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The Relationship Between Dose of Vitamin E and Suppression of Oxidative Stress in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 21. news-medical.net [news-medical.net]

- 22. biocompare.com [biocompare.com]

The Role of Vitamin E Acetate in Mitigating Oxidative Stress: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to readily detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases. Vitamin E, a potent lipid-soluble antioxidant, plays a crucial role in protecting cellular membranes from lipid peroxidation. Vitamin E acetate (B1210297), a more stable ester form, serves as a pro-drug, which upon hydrolysis, releases the active α-tocopherol. This guide provides a comprehensive technical overview of the role of Vitamin E acetate in mitigating oxidative stress, with a focus on its mechanism of action, experimental evaluation, and modulation of key signaling pathways. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development.

Introduction: The Double-Edged Sword of Oxidative Stress

Reactive oxygen species are natural byproducts of cellular metabolism and play vital roles in cell signaling and immune responses. However, their overproduction or the impairment of antioxidant defense systems leads to oxidative stress, causing damage to lipids, proteins, and DNA. This cellular damage is a key contributor to a wide range of pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer.

Vitamin E encompasses a group of eight fat-soluble compounds, with α-tocopherol being the most biologically active form in humans. Its primary function is to act as a chain-breaking antioxidant, preventing the propagation of lipid peroxidation in cellular membranes. This compound is the ester of α-tocopherol and acetic acid. It is more stable to oxidation and is readily hydrolyzed to the active α-tocopherol within cells and tissues, making it a common form of Vitamin E in supplements and fortified products.[1]

Mechanism of Action: From Pro-drug to Protector

The efficacy of this compound in mitigating oxidative stress is contingent upon its conversion to the active α-tocopherol form.

Hydrolysis of this compound

In vivo, this compound is hydrolyzed to α-tocopherol and acetic acid, a process that can occur in the skin and other tissues.[1][2] Studies in human skin have shown that while the conversion is slow, it is sufficient to provide a protective effect against UV-induced damage.[2] In cell culture, α-tocopherol acetate is also used as a more stable supplement than α-tocopherol itself, though its poor water solubility necessitates specific delivery methods.

Antioxidant Action of α-Tocopherol

Once converted, α-tocopherol integrates into cellular membranes and lipoproteins, where it exerts its primary antioxidant function. It donates a hydrogen atom from its phenolic hydroxyl group to lipid peroxyl radicals, thereby terminating the chain reaction of lipid peroxidation. The resulting α-tocopheroxyl radical is relatively stable and can be recycled back to α-tocopherol by other antioxidants, such as vitamin C.

Quantitative Assessment of Oxidative Stress Mitigation

The antioxidant effects of this compound have been quantified in numerous in vivo and in vitro studies. The following tables summarize key findings on its impact on markers of lipid peroxidation and the activity of antioxidant enzymes.

Table 1: Effect of Vitamin E Supplementation on Malondialdehyde (MDA) Levels

| Model System | Vitamin E Dose/Concentration | Duration of Treatment | Tissue/Sample | Percentage Reduction in MDA | Reference |

| Immobilization-Stressed Rats | 40 mg/kg/day (intraperitoneal) | - | Brain | Significant decrease | [3] |

| Diabetic Rats | - | - | Small Intestine | Significant decrease | [4] |

| Human Subjects with Metabolic Syndrome | 200 IU/day and 300 IU/day | - | Plasma | Nearly 50% | [5] |

| Vitamin E-Deficient Rats | - | 43 weeks | Liver | Free MDA levels were 15 times lower in supplemented rats | [6] |

| Rats with TDI-induced asthma | 50 mg/kg (intravenous) | 7 days | Serum, BALF, Lung | Significant reduction | [7] |

Table 2: Effect of Vitamin E Supplementation on Antioxidant Enzyme Activity

| Model System | Vitamin E Dose/Concentration | Duration of Treatment | Enzyme | Observed Effect | Reference |

| Atopic Dermatitis Patients | 600 IU/day | 60 days | Erythrocyte SOD | Significant increase | [8][9] |

| Atopic Dermatitis Patients | 600 IU/day | 60 days | Erythrocyte Catalase | Increase (not statistically significant in one study) | [8][9] |

| Immobilization-Stressed Rats | 40 mg/kg/day (intraperitoneal) | - | Brain SOD, CAT, GPx | Significant increase | [3] |

| Diabetic Rats | - | 4 weeks | Heart CAT | Significant increase | [10] |

| Juvenile Brown Shrimp (infected with WSSV) | 0.01% in feed | 23 days | Hepatopancreas & Muscle SOD | Significant increase | [11] |

| Aged Mice | 100, 200, or 400 mg/kg/day | 28 days | Heart & Brain SOD, GPx | Dose-dependent increase | [12] |

| HepG2 Cells (H₂O₂-induced stress) | 10 µM | - | SOD, CAT | Activity recovered to control levels or was significantly elevated | [13] |

Modulation of Key Signaling Pathways

Beyond its direct radical-scavenging activity, α-tocopherol modulates several signaling pathways implicated in the cellular response to oxidative stress.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

NF-κB is a transcription factor that plays a central role in inflammation and the immune response. Oxidative stress is a known activator of the NF-κB pathway. α-Tocopherol has been shown to inhibit NF-κB activation, thereby downregulating the expression of pro-inflammatory cytokines such as IL-6.[14][15] This inhibition may occur through the reduction of ROS that activate upstream kinases of the NF-κB pathway.[14]

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathways (including ERK, JNK, and p38) are critical signaling cascades that regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Oxidative stress can activate these pathways. α-Tocopherol has been shown to inhibit the phosphorylation and activation of ERK1/2 and p38 MAPK in response to oxidative stress.[16]

Phosphatidylinositol 3-Kinase (PI3K)/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. α-Tocopherol has been shown to modulate this pathway, although the effects can be context-dependent. Some studies suggest that α-tocopherol can facilitate the dephosphorylation and inactivation of Akt, which may contribute to its anti-proliferative effects in cancer cells.[17] Conversely, other research indicates that α-tocopherol can activate the PI3K/Akt pathway to protect against oxidative stress-induced cell death.[18] One proposed mechanism involves α-tocopherol facilitating the recruitment of the phosphatase PHLPP1 to the plasma membrane, which then dephosphorylates Akt at Ser473.[17]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's role in mitigating oxidative stress.

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This assay measures malondialdehyde (MDA), a major product of lipid peroxidation.

-

Sample Preparation: Homogenize tissue samples in RIPA buffer with inhibitors. For plasma or serum, use directly.

-

Protein Precipitation: Add ice-cold 10% Trichloroacetic acid (TCA) to the sample, incubate on ice for 15 minutes, and then centrifuge to pellet the protein.

-

Reaction with TBA: Mix the supernatant with an equal volume of 0.67% (w/v) Thiobarbituric Acid (TBA).

-

Incubation: Incubate the mixture in a boiling water bath for 10 minutes.

-

Measurement: Cool the samples and measure the absorbance of the resulting pink-colored complex at 532 nm.

-

Quantification: Determine the MDA concentration using a standard curve prepared with 1,1,3,3-tetramethoxypropane.

Superoxide (B77818) Dismutase (SOD) Activity Assay

This assay measures the activity of SOD, an enzyme that catalyzes the dismutation of superoxide radicals.

-

Sample Preparation: Homogenize tissue samples in a cold buffer (e.g., 20 mM HEPES, pH 7.2, with 1 mM EDTA, 210 mM mannitol, 70 mM sucrose). Centrifuge to obtain the supernatant.

-

Assay Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM sodium phosphate (B84403), pH 7.8), L-methionine, nitroblue tetrazolium (NBT), and EDTA.

-

Reaction Initiation: Add riboflavin (B1680620) to the mixture and illuminate the samples to generate superoxide radicals. In the presence of SOD, the photochemical reduction of NBT is inhibited.

-

Measurement: Measure the absorbance at 560 nm. The degree of inhibition of NBT reduction is proportional to the SOD activity.

-

Quantification: One unit of SOD activity is defined as the amount of enzyme required to inhibit the rate of NBT reduction by 50%.

Catalase (CAT) Activity Assay

This assay measures the activity of catalase, an enzyme that decomposes hydrogen peroxide (H₂O₂).

-

Sample Preparation: Prepare tissue homogenates or cell lysates in a suitable buffer (e.g., phosphate buffer).

-

Reaction Mixture: To a cuvette or microplate well, add the sample to a solution of H₂O₂ in phosphate buffer.

-

Measurement: Monitor the decrease in absorbance at 240 nm as H₂O₂ is decomposed by catalase.

-

Quantification: Catalase activity is calculated based on the rate of H₂O₂ decomposition, using the molar extinction coefficient of H₂O₂ at 240 nm.

Glutathione (B108866) Peroxidase (GPx) Activity Assay

This assay measures the activity of GPx, an enzyme that reduces hydroperoxides using glutathione (GSH) as a substrate.

-

Sample Preparation: Prepare tissue homogenates or cell lysates in a suitable buffer.

-

Coupled Enzyme Reaction: This is an indirect assay. GPx catalyzes the reduction of an organic hydroperoxide (e.g., cumene (B47948) hydroperoxide) by GSH, forming oxidized glutathione (GSSG).

-

GSSG Reduction: The GSSG is then reduced back to GSH by glutathione reductase, with the concomitant oxidation of NADPH to NADP⁺.